4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes three pyridine rings with methyl groups attached at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 2,6-lutidine with 2-acetylpyridine under specific reaction conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, biocatalytic processes using recombinant microbial whole cells have been explored for the synthesis of related pyridine derivatives. These methods offer advantages in terms of sustainability and yield .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in tetrahydrofuran.
Substitution: Nucleophiles like thiourea in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols .
Scientific Research Applications
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(5-methylpyridin-2-yl)pyridine: Lacks the additional methyl group at the 4-position.
2,6-bis(2-pyridyl)pyridine: Does not have methyl groups on the pyridine rings.
2,6-bis(4-methylpyridin-2-yl)pyridine: Methyl groups are positioned differently.
Uniqueness
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine is unique due to the specific arrangement of its methyl groups and pyridine rings.
Properties
Molecular Formula |
C18H17N3 |
---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
4-methyl-2,6-bis(5-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C18H17N3/c1-12-4-6-15(19-10-12)17-8-14(3)9-18(21-17)16-7-5-13(2)11-20-16/h4-11H,1-3H3 |
InChI Key |
PTLPGQMKGVVVRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.